molecular formula C12H15BrO2 B3059642 Tert-butyl 2-(bromomethyl)benzoate CAS No. 105340-30-5

Tert-butyl 2-(bromomethyl)benzoate

Cat. No.: B3059642
CAS No.: 105340-30-5
M. Wt: 271.15 g/mol
InChI Key: CZZWLGQCYJDGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(bromomethyl)benzoate is an organic compound with the molecular formula C12H15BrO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with tert-butyl alcohol, and a bromomethyl group is attached to the benzene ring. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(bromomethyl)benzoate can be synthesized through the bromination of tert-butyl 2-methylbenzoate. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as light or heat. The reaction is carried out in a solvent like dichloromethane under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(bromomethyl)benzoate primarily undergoes substitution reactions due to the presence of the bromomethyl group. This group is highly reactive and can be replaced by various nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The bromomethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Amines: When reacted with amines, the product is a benzylamine derivative.

    Thioethers: Reaction with thiols yields thioether derivatives.

    Alcohols: Reaction with alkoxides produces benzyl alcohol derivatives.

Scientific Research Applications

Tert-butyl 2-(bromomethyl)benzoate is used in various scientific research applications due to its versatility as a synthetic intermediate . Some of its applications include:

    Organic Synthesis: It is used to introduce the bromomethyl group into complex molecules, facilitating further functionalization.

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring benzylamine or benzyl alcohol moieties.

    Material Science: It is used in the preparation of polymers and advanced materials where specific functional groups are needed.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(bromomethyl)benzoate: Similar structure but with the bromomethyl group at the para position.

    Tert-butyl bromoacetate: Contains a bromoacetate group instead of a bromomethyl group.

    Benzyl bromide: Lacks the ester group and has a simpler structure.

Uniqueness

Tert-butyl 2-(bromomethyl)benzoate is unique due to the combination of the bromomethyl group and the ester group, which provides dual reactivity. This makes it a valuable intermediate for synthesizing complex molecules with multiple functional groups.

Properties

IUPAC Name

tert-butyl 2-(bromomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZWLGQCYJDGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466619
Record name Benzoic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105340-30-5
Record name Benzoic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(bromomethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(bromomethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-(bromomethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2-(bromomethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2-(bromomethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-(bromomethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.